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Compound of Interest

Compound Name: MK-7145

Cat. No.: B609099

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize
hERG channel inhibition when working with the ROMK inhibitor, MK-7145, and its analogs.

Frequently Asked Questions (FAQS)

Q1: What is the hERG channel and why is its inhibition a concern?

The human Ether-a-go-go-Related Gene (hERG) encodes the pore-forming subunit of a
potassium ion channel (KCNH2, Kv11.1) that is crucial for cardiac repolarization.[1] Inhibition of
the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on
an electrocardiogram. This can increase the risk of developing a life-threatening cardiac
arrhythmia known as Torsades de Pointes (TdP).[2] Due to this safety concern, assessing and
minimizing hERG channel inhibition is a critical step in drug development.[1]

Q2: What are the general medicinal chemistry strategies to reduce hERG channel inhibition?
Several strategies can be employed to mitigate hERG liability in small molecules:

» Reduce Lipophilicity: Decreasing the overall grease-like character of a molecule can lower its
affinity for the hERG channel.

» Decrease Basicity: Reducing the pKa of basic nitrogen atoms, often by introducing electron-
withdrawing groups (e.qg., fluorine) or replacing basic moieties (e.g., piperidine with
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piperazine), is a common and effective strategy.[2]

« Introduce Polar or Acidic Groups: The addition of polar functional groups, such as hydroxyls
or carboxylic acids, can decrease hERG binding.[3]

o Modify Aromatic Systems: Altering or removing aromatic rings can disrupt key interactions
with the hERG channel pore.

Q3: How was hERG channel inhibition specifically minimized in the development of MK-7145?

During the development of MK-7145, a potent ROMK inhibitor, medicinal chemistry efforts
successfully improved its selectivity over the hERG channel.[2] Key structural modifications
included:

« Introduction of a fluorine atom: This was done to lower the basicity of a piperizine nitrogen,
which in turn diminished hERG inhibition.[2]

o Addition of an a-hydroxyl group: This modification also contributed to a significant
improvement in hERG selectivity.[2]

o Substitution on the phthalide ring: A 4-methyl substitution on the phthalide ring was found to
be a favorable modification.[2]

These strategic modifications led to the identification of MK-7145 (compound 12 in the
development series) with a significantly improved safety profile regarding hERG inhibition.[2]

Troubleshooting Guides
Issue 1: High hERG inhibition observed in initial screening.

¢ Possible Cause: The compound may possess physicochemical properties known to be
associated with hERG binding, such as high lipophilicity or a basic amine.

e Troubleshooting Steps:

o Analyze Physicochemical Properties: Calculate properties such as cLogP and pKa. If the
cLogP is high or if there is a basic nitrogen, consider the mitigation strategies outlined in
the FAQs.
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o Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs with
modifications aimed at reducing lipophilicity and basicity. Refer to the SAR data for MK-
7145 analogs for guidance on modifications that have proven successful.

o Re-testing and Confirmation: After modification, re-test the new compounds in a hERG
assay to confirm if the inhibition has been reduced.

Issue 2: Inconsistent or variable results in hERG assays.

» Possible Cause: Variability can arise from experimental conditions, cell health, or technical
aspects of the assay.

e Troubleshooting Steps for Patch Clamp Assays:

o Maintain Stable Temperature: hERG channel kinetics are temperature-sensitive. Ensure a
stable recording temperature, preferably near physiological temperature (36 + 1 °C).[4]

o Ensure Cell Health: Use healthy, low-passage cells with smooth membranes for
recordings.

o Optimize Voltage Protocol: Use a consistent and appropriate voltage-clamp protocol.
Inconsistencies in the protocol can lead to variability in ICso values.

o Monitor Seal and Series Resistance: Aim for a high-resistance seal (>1 GQ) and low
series resistance (<10 MQ). Compensate for at least 80% of the series resistance.[4]

o Address Current Rundown: Include Mg-ATP and GTP in the intracellular solution to
support cell metabolism and prevent current rundown.

e Troubleshooting Steps for Radioligand Binding Assays:

[¢]

Ensure Complete Cell Lysis and Membrane Preparation: Incomplete lysis can lead to
lower yields of membrane fractions and inconsistent results.

[¢]

Optimize Incubation Time: Ensure that the incubation time is sufficient to reach
equilibrium.

Proper Washing: Inadequate washing of the filters can lead to high background signal.

[¢]
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o Check Radioligand Stability: Ensure the radioligand has not degraded.

Data Presentation
Table 1: Structure-Activity Relationship (SAR) of MK-

7145 Analogs for ROMK and hERG Inhibition

Selectivity
ROMK ICso hERG ICso
Compound R* R? (hERG/ROM
(M) (M)
K)
6 H H 0.110 0.770 7
7 H 4-Me 0.088 1.8 21
8 H 4-Me 0.095 2.4 25
9 OH 4-Me 0.060 12 200
12 (MK-7145) OH (R,R) 4-Me 0.045 >81 >1800
13 OH (S,S) 4-Me 0.450 >81 >180

Data is synthesized from the referenced literature.[2]

Experimental Protocols

355-MK-499 Radioligand Binding Assay for hERG
Inhibition

This assay determines the affinity of a test compound for the hERG channel by measuring its

ability to displace the radiolabeled ligand 35S-MK-499 from cell membranes expressing the
hERG channel.

Materials:
o HEK293 cells stably expressing the hERG channel
o Cell Scrapers

 Lysis Buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, pH 7.4 with protease inhibitors)
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» Binding Buffer (e.g., 50 mM HEPES, 10 mM KCI, 1 mM MgClz, pH 7.4)
o 35S-MK-499 (specific activity ~1000 Ci/mmol)

e Non-labeled MK-499 (for determining non-specific binding)
e Test compounds (e.g., MK-7145)

e 96-well microplates

o Glass fiber filters (pre-treated with polyethylenimine)

« Filtration apparatus

 Scintillation vials and cocktail

 Scintillation counter

Procedure:

e Membrane Preparation:

o Culture HEK293-hERG cells to confluency.

[e]

Harvest cells by scraping and centrifuge.

o

Resuspend the cell pellet in ice-cold Lysis Buffer and homogenize.

[¢]

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

o

Resuspend the membrane pellet in Binding Buffer and determine the protein
concentration.

e Binding Assay:
o In a 96-well plate, add the following to each well:

» 50 pL of Binding Buffer (for total binding) or 50 pL of non-labeled MK-499 (e.g., 10 uM
final concentration for non-specific binding) or 50 L of test compound at various
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concentrations.

» 50 pL of 35S-MK-499 (e.g., to a final concentration of 0.5 nM).

= 100 pL of the membrane preparation (e.g., 20-40 pg of protein).
o Incubate the plate at room temperature for 60-90 minutes.

e Filtration and Counting:

o Rapidly filter the contents of each well through the glass fiber filters using a filtration
apparatus.

o Wash the filters three times with ice-cold Binding Buffer.

o Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity
using a scintillation counter.

o Data Analysis:

o Calculate the percent inhibition of specific binding for each concentration of the test
compound.

o Determine the ICso value by non-linear regression analysis.

Manual Patch Clamp Electrophysiology for hERG
Channel Inhibition

This "gold standard" assay directly measures the effect of a compound on the hERG channel
current in whole-cell patch clamp configuration.

Materials:
e CHO or HEK293 cells stably expressing the hERG channel
o Patch clamp rig (amplifier, micromanipulator, microscope, anti-vibration table)

» Borosilicate glass capillaries for pipettes
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» Extracellular (bath) solution (in mM): e.g., 137 NacCl, 4 KClI, 1.8 CaClz, 1 MgClz, 10 HEPES,
10 Glucose, pH 7.4.

« Intracellular (pipette) solution (in mM): e.g., 130 KCI, 1 MgClz, 1 CaClz, 10 HEPES, 10
EGTA, 5 Mg-ATP, pH 7.2.

e Test compounds (e.g., MK-7145)
» Data acquisition and analysis software
Procedure:
o Cell Preparation:
o Plate cells on glass coverslips 24-48 hours before the experiment.

o Place a coverslip in the recording chamber on the microscope stage and perfuse with
extracellular solution.

o Pipette Preparation and Sealing:

o Pull pipettes from borosilicate glass capillaries to a resistance of 2-5 MQ when filled with
intracellular solution.

o Approach a cell with the pipette and apply gentle suction to form a high-resistance (>1
GQ) seal.

e Whole-Cell Configuration and Recording:
o Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
o Clamp the cell at a holding potential of -80 mV.

o Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing
step to +20 mV to open and inactivate the channels, followed by a repolarizing step to -50
mV to measure the peak tail current.

o Record baseline currents in the extracellular solution.
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e Compound Application:

o Perfuse the cell with the extracellular solution containing the test compound at various
concentrations.

o Record the hERG currents in the presence of the compound until a steady-state block is
achieved.

e Data Analysis:

o Measure the peak tail current amplitude in the absence and presence of the test
compound.

o Calculate the percent inhibition for each concentration.

o Determine the ICso value by fitting the concentration-response data to the Hill equation.
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Caption: Workflow for assessing and mitigating hERG channel inhibition risk.
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Caption: Structural modifications to reduce hERG affinity leading to MK-7145.
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Caption: Simplified pathway of hERG channel function and its blockade.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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